Cas no 195968-92-4 (4-Bromo-N-isobutylaniline)

4-Bromo-N-isobutylaniline is a brominated aniline derivative featuring an isobutyl substituent on the nitrogen atom. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include a well-defined molecular structure, which ensures consistent reactivity in coupling and functionalization reactions. The bromine atom provides a versatile handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The isobutyl group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is valued for its stability and purity, making it a reliable building block in complex molecular constructions.
4-Bromo-N-isobutylaniline structure
4-Bromo-N-isobutylaniline structure
商品名:4-Bromo-N-isobutylaniline
CAS番号:195968-92-4
MF:C10H14NBr
メガワット:228.12886
MDL:MFCD11144885
CID:1032032
PubChem ID:28456993

4-Bromo-N-isobutylaniline 化学的及び物理的性質

名前と識別子

    • 4-Bromo-N-isobutylaniline
    • 4-bromo-N-(2-methylpropyl)aniline
    • 4-bromo-N-(2-methylpropyl)Benzenamine
    • AK123435
    • KB-240957
    • MolPort-004-389-291
    • QC-2305
    • RW2940
    • F53163
    • BS-49773
    • AKOS000240696
    • MFCD11144885
    • DB-367617
    • DTXSID40651459
    • CS-0336614
    • SCHEMBL18392371
    • 195968-92-4
    • MDL: MFCD11144885
    • インチ: InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
    • InChIKey: PTPWBSDPHWALGY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CNC1=CC=C(C=C1)Br

計算された属性

  • せいみつぶんしりょう: 227.03102
  • どういたいしつりょう: 227.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • PSA: 12.03

4-Bromo-N-isobutylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00AO6O-100mg
4-Bromo-N-isobutylaniline
195968-92-4 97%
100mg
$4.00 2025-02-11
eNovation Chemicals LLC
D381740-1g
4-bromo-N-isobutylaniline
195968-92-4 90%
1g
$250 2025-02-20
eNovation Chemicals LLC
D381740-5g
4-bromo-N-isobutylaniline
195968-92-4 90%
5g
$325 2025-02-20
eNovation Chemicals LLC
D381740-1g
4-bromo-N-isobutylaniline
195968-92-4 90%
1g
$250 2025-02-27
TRC
B116955-250mg
4-Bromo-N-isobutylaniline
195968-92-4
250mg
$ 195.00 2022-06-07
eNovation Chemicals LLC
D381740-1g
4-bromo-N-isobutylaniline
195968-92-4 90%
1g
$250 2024-05-24
Aaron
AR00AO6O-1g
4-Bromo-N-isobutylaniline
195968-92-4 97%
1g
$23.00 2025-02-11
Aaron
AR00AO6O-25g
4-broMo-N-isobutylaniline
195968-92-4 98%
25g
$551.00 2023-12-14
A2B Chem LLC
AE96804-100mg
4-broMo-N-isobutylaniline
195968-92-4 95%
100mg
$14.00 2024-04-20
A2B Chem LLC
AE96804-250mg
4-broMo-N-isobutylaniline
195968-92-4 95%
250mg
$20.00 2024-04-20

4-Bromo-N-isobutylaniline 関連文献

4-Bromo-N-isobutylanilineに関する追加情報

4-Bromo-N-isobutylaniline: A Comprehensive Overview

4-Bromo-N-isobutylaniline, also known by its CAS number 195968-92-4, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and applications of 4-Bromo-N-isobutylaniline, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 4-Bromo-N-isobutylaniline consists of a benzene ring with a bromine atom at the para position and an isobutyl group attached to the amino nitrogen. This arrangement imparts distinct electronic and steric properties to the molecule, making it versatile for different chemical reactions. Recent studies have highlighted the importance of such substituents in modulating the reactivity and selectivity of aromatic amines, which are crucial for their application in pharmaceuticals and agrochemicals.

One of the key aspects of 4-Bromo-N-isobutylaniline is its synthesis. Traditional methods involve nucleophilic aromatic substitution or coupling reactions, but recent advancements have focused on greener and more efficient approaches. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and yields while reducing energy consumption. These innovations not only make the production process more sustainable but also pave the way for large-scale manufacturing.

The physical and chemical properties of 4-Bromo-N-isobutylaniline are equally noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for various industrial processes. Moreover, its reactivity towards electrophiles and nucleophiles has been extensively studied, revealing its potential as an intermediate in the synthesis of complex molecules. Recent research has also examined its stability under different conditions, which is essential for ensuring safe handling and storage.

In terms of applications, 4-Bromo-N-isobutylaniline finds utility in several domains. It serves as an intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. Additionally, it plays a role in agrochemicals, where it contributes to the development of pesticides and herbicides with improved efficacy. The compound's versatility is further underscored by its use in materials science, where it acts as a precursor for advanced polymers and coatings.

The latest research on 4-Bromo-N-isobutylaniline has shed light on its potential in emerging fields such as green chemistry and biotechnology. Scientists are exploring ways to harness its unique properties for developing eco-friendly products and processes. For example, studies have demonstrated its ability to catalyze certain reactions under mild conditions, reducing the environmental footprint of chemical manufacturing.

In conclusion, 4-Bromo-N-isobutylaniline, with its CAS number 195968-92-4, stands out as a vital compound with diverse applications across multiple industries. Its synthesis methods continue to evolve with advancements in green chemistry, while its properties make it indispensable in pharmaceuticals, agrochemicals, and materials science. As research progresses, new insights into its potential will undoubtedly expand its utility further.

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